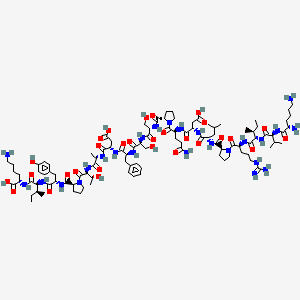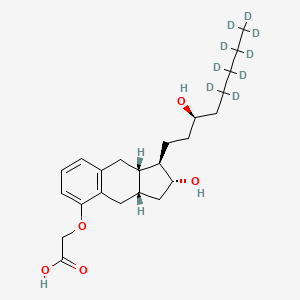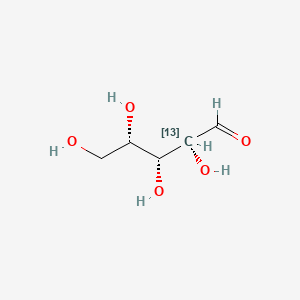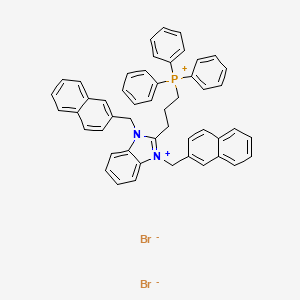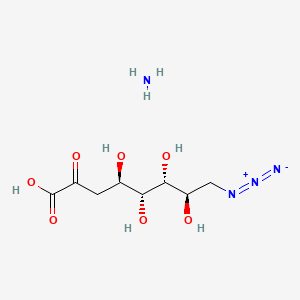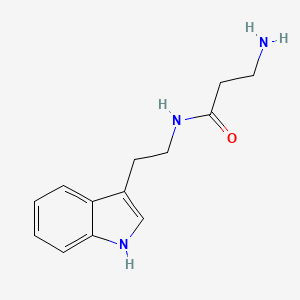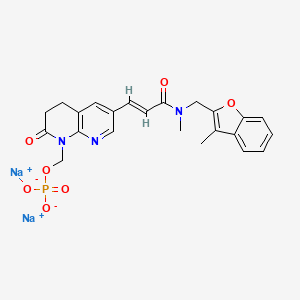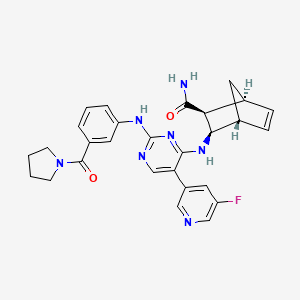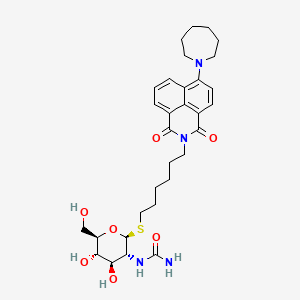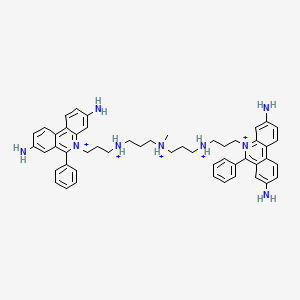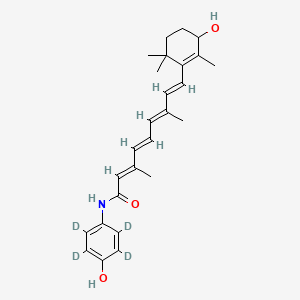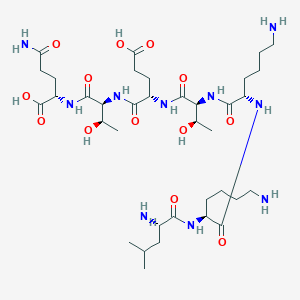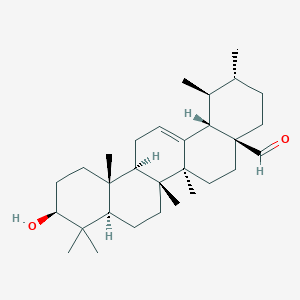
Ursolic aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursolic aldehyde is a naturally occurring compound belonging to the class of oleanolic acid compounds. It is a colorless to light yellow crystalline solid with an aromatic odor. This compound is known for its significant biological activities, including antibacterial, antioxidant, anti-tumor, and anti-inflammatory effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ursolic aldehyde can be synthesized through chemical reactions. One common method involves the oxidation of ursolic acid, a pentacyclic triterpenoid, using specific oxidizing agents under controlled conditions . Another synthetic route includes the reduction of ursolic acid derivatives to form the aldehyde group .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as bear fruit, berries, and certain herbs. The extraction process typically includes solvent extraction followed by purification steps to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
Ursolic aldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to ursolic acid or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include ursolic acid, various alcohols, and substituted derivatives with enhanced biological activities .
Aplicaciones Científicas De Investigación
Ursolic aldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and microbial infections.
Industry: Utilized in the formulation of cosmetics and skincare products due to its anti-aging properties
Mecanismo De Acción
Ursolic aldehyde exerts its effects through various molecular targets and pathways. It inhibits the activity of enzymes like cytochrome P450, reduces oxidative stress by activating the LKB1-AMPK signaling pathway, and induces apoptosis in cancer cells by modulating signaling cascades such as Akt, mTOR, and ERK .
Comparación Con Compuestos Similares
Similar Compounds
- Ursolic acid
- Oleanolic acid
- Asiaticoside
- Madecassoside
Uniqueness
Ursolic aldehyde is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activities compared to its analogues. While compounds like ursolic acid and oleanolic acid share similar triterpenoid structures, the presence of the aldehyde group in this compound allows for unique interactions with biological targets and enhanced therapeutic potential .
Propiedades
Fórmula molecular |
C30H48O2 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3/t19-,20+,22+,23-,24+,25+,27+,28-,29-,30-/m1/s1 |
Clave InChI |
VLFUANNVMXKBPF-ZAPOICBTSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C=O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


